2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by a naphthalene ring system with two ketone substitutions. The presence of a 4-chlorophenyl group and a 2-oxoethyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves the reaction of 4-chlorobenzaldehyde with 3-methylnaphthoquinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,4-naphthoquinone
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5-dimethylnaphthoquinone
Uniqueness
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthoquinone core with a 4-chlorophenyl group and a 2-oxoethyl group makes it particularly interesting for research and industrial applications.
Biological Activity
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (CAS No. 329234-64-2) is a synthetic compound belonging to the naphthoquinone family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H13ClO3
- Molecular Weight : 324.76 g/mol
- Physical State : Solid
- Density : 1.312 g/cm³ (predicted)
- Boiling Point : 514.7 ± 50.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing processes such as apoptosis, cell proliferation, and oxidative stress response.
- Antioxidant Activity : Naphthoquinones are known for their antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders.
- Inhibition of Tumor Growth : Studies have indicated that derivatives of naphthoquinones can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in targeting specific diseases .
Anticancer Potential
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro studies indicated that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Data Table: Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | |
Antimicrobial | Inhibits growth of bacterial strains | |
Antioxidant | Reduces oxidative stress |
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This suggests a promising role in cancer therapy .
- Bacterial Infections : In a separate investigation, the compound was tested against Staphylococcus aureus and E. coli. Results showed a significant reduction in bacterial viability at concentrations of 50 µg/mL, indicating its potential as an antimicrobial agent .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNAUYVYMKGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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